Lipophilicity (XLogP3 = 2.1) Differentiates from Shorter-Chain and Polar Azetidine Analogs
1-(3-Phenylbutyl)azetidin-3-ol possesses a computed XLogP3 of 2.1 [1], representing a moderate lipophilicity that is 0.7 log units higher than the estimated XLogP3 of ~1.4 for the shorter-chain analog 1-(1-phenylethyl)azetidin-3-ol (C₁₁H₁₅NO, MW 177.24) [2]. Compared to 1-(diphenylmethyl)azetidin-3-ol (C₁₆H₁₇NO, MW 239.31), which carries a bulkier, more lipophilic diphenylmethyl group and is reported with an IC₅₀ of 196 µM against plasmepsin II from Plasmodium falciparum [3], the 3-phenylbutyl derivative is predicted to have a more favorable balance of lipophilicity and size for CNS penetration, falling within the optimal XLogP range of 1–3 for blood-brain barrier permeation [4]. The topological polar surface area of 23.5 Ų is well below the 90 Ų threshold commonly associated with CNS penetration [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 23.5 Ų |
| Comparator Or Baseline | 1-(1-Phenylethyl)azetidin-3-ol (shorter chain): XLogP3 estimated ~1.4; 1-(Diphenylmethyl)azetidin-3-ol (bulkier): MW = 239.31, IC₅₀ = 196 µM (plasmepsin II); CNS drug-like XLogP range: 1–3 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 vs. 1-(1-phenylethyl) analog; TPSA 23.5 vs. 90 Ų CNS threshold; MW advantage of ~34 Da less than diphenylmethyl analog |
| Conditions | Computed properties (XLogP3 algorithm); CNS drug-likeness reference ranges from published drug analyses |
Why This Matters
The intermediate lipophilicity (XLogP3 = 2.1) positions this compound within the optimal range for CNS target engagement while potentially avoiding the excessive lipophilicity and promiscuous binding associated with higher-logP azetidine analogs, making it a more selective starting point for neuropharmacology campaigns.
- [1] Kuujia.com. Cas no 2098012-01-0 (1-(3-Phenylbutyl)azetidin-3-ol). Computed XLogP3: 2.1; TPSA: 23.5 Ų. View Source
- [2] Kuujia.com. Cas no 40569-60-6 (1-(1-Phenylethyl)azetidin-3-ol). Structural data: C₁₁H₁₅NO, MW 177.24. XLogP3 not explicitly listed; estimated by fragment comparison. View Source
- [3] BRENDA Enzyme Database. Entry for EC 3.4.23.39 (plasmepsin II). 1-(Diphenylmethyl)azetidin-3-ol IC₅₀ = 0.196 mM (196 µM). View Source
- [4] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Review establishing XLogP 1–3 and TPSA <90 Ų as favorable CNS drug ranges. View Source
